molecular formula C14H15N3O B12072097 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one

1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one

Cat. No.: B12072097
M. Wt: 241.29 g/mol
InChI Key: OAJMKQSICZHJEM-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one is a heterocyclic compound characterized by a fused imidazo[4,5-c]quinoline core. Key structural features include:

  • Core structure: A partially saturated imidazo ring (indicated by the 3aH designation), distinguishing it from fully unsaturated analogs like imiquimod (1H-imidazo[4,5-c]quinolin-4-amine) .
  • Substituents: A 2-methylpropyl (isobutyl) group at position 1 and a ketone group at position 2.
  • Molecular formula: Presumed to be C₁₄H₁₅N₃O (based on analogs in ).

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9,12H,7H2,1-2H3

InChI Key

OAJMKQSICZHJEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2C1=C3C=CC=CC3=NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one involves several steps. One common method includes the cyclization of 2-aminobenzonitrile with isobutylamine under specific conditions to form the imidazoquinoline core . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Scientific Research Applications

Immunomodulatory Effects

One of the most significant applications of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one is its role as an immunomodulator. Research indicates that it acts as a selective agonist for Toll-like receptor 7 (TLR7), which is crucial for initiating immune responses. Studies have shown that this compound can stimulate the release of interferon-alpha (IFN-α) from human peripheral blood mononuclear cells (hPBMCs) and enhance the activation of antigen-presenting cells .

Cancer Therapeutics

The compound has been explored for its potential in cancer treatment through antibody-drug conjugate (ADC) technology. For instance, it has been linked to HER2-targeting antibodies to create ADCs that selectively activate TLR7 pathways in tumor-associated macrophages. This approach has demonstrated promising results in inducing tumor regression in xenograft models .

Antiviral Properties

Research has also highlighted the antiviral properties of this compound. It has been studied for its effectiveness against various viral infections by modulating immune responses and enhancing the body’s ability to fight off pathogens .

Case Studies

  • Immuno-Oncology Study : A study utilized 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one in developing an ADC targeting HER2-positive cancers. The results indicated significant tumor regression in SCID beige mice models when administered intraperitoneally .
  • Viral Infections : In vitro studies demonstrated that this compound could enhance the antiviral response against specific viruses by upregulating immune markers and enhancing cytokine release .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Imidazo[4,5-c]quinoline Derivatives
Compound Name Core Structure Position 1 Substituent Position 4 Functional Group Biological Target/Activity Reference ID
1-(2-Methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one 3aH-imidazo (partially saturated) 2-Methylpropyl Ketone (4-one) Unknown (hypothesized: opioid receptor modulation)
Imiquimod (1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine) 1H-imidazo (unsaturated) 2-Methylpropyl Amine (4-amine) TLR7 agonist; antiviral (HPV), antitumor
16g (1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one) 1H-imidazo 4-Methoxyphenyl Ketone (2-one) Gly/NMDA, AMPA, Kainate receptor activity
DD8 (3-methyl-1-(oxan-4-yl)-8-pyridin-3-yl-imidazo[4,5-c]quinolin-2-one) 1H-imidazo Oxan-4-yl Ketone (2-one) Unspecified (structural focus)
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline 1H-imidazo 2-Methylpropyl Chlorine (4-Cl) Synthetic intermediate for imiquimod
Key Observations:
  • Saturation may reduce planarity, affecting interactions with flat binding pockets (e.g., TLR7) .
  • Functional groups: The 4-ketone group replaces the 4-amine in imiquimod, likely diminishing TLR7 agonism (critical for cytokine induction) but possibly enabling novel interactions (e.g., opioid receptors, as seen in ) .
  • Substituent diversity : Position 1 modifications (e.g., oxan-4-yl in DD8, 4-methoxyphenyl in 16g) significantly impact solubility and target specificity .
Key Findings:
  • Synthetic strategies : The target compound may share synthetic routes with imiquimod, such as POCl₃-mediated chlorination and subsequent functionalization .
  • Biological activity: The 4-ketone group in the target compound contrasts with imiquimod’s 4-amine, which is critical for TLR7 binding.
  • Commercial availability: Related compounds (e.g., 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-one) are listed by suppliers like CymitQuimica at high cost, indicating research interest .

Biological Activity

1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one is a compound belonging to the imidazoquinoline family, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one
  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : Not widely reported; however, it can be referenced through its structural identifiers.

Biological Activity Overview

The biological activity of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one has been investigated primarily in the context of its role as a potential therapeutic agent. The following sections summarize key findings from various studies.

Anticancer Activity

Research indicates that compounds in the imidazoquinoline class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer progression. In particular, they target the Pim kinase pathway, which is crucial for cell survival and proliferation in various cancers .
  • Case Study : A study demonstrated that derivatives of imidazoquinolines showed potent activity against myeloproliferative neoplasms by inhibiting Pim1 kinase, leading to reduced cell viability in cancer cell lines .

Anti-inflammatory Effects

1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one has also shown promise in anti-inflammatory applications:

  • In Vitro Studies : It was observed to dose-dependently inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release from macrophages, suggesting its potential as an anti-inflammatory agent .
  • Mechanism : The compound may modulate inflammatory pathways by interfering with cytokine signaling and reducing oxidative stress markers.

Cytoprotective Properties

The compound has been evaluated for its cytoprotective effects:

  • Research Findings : In models of gastric ulcers induced by ethanol and hydrochloric acid, certain imidazoquinoline derivatives demonstrated significant cytoprotective effects, indicating a potential therapeutic role in gastrointestinal disorders .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of Pim kinase
Anti-inflammatoryInhibition of IL-6 release
CytoprotectiveProtection against gastric mucosal injury

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one, and how are intermediates validated?

Answer:
The compound is synthesized via chlorination and substitution reactions. A typical route involves:

  • Step 1: Chlorination of 4-hydroxy-3-nitro-1H-quinolin-2-one using phenylphosphonic dichloride or POCl₃ to form 4-chloro-3-nitroquinoline derivatives .
  • Step 2: Reaction with 2-methylpropylamine under reflux conditions (e.g., methanol, 150°C) to introduce the isobutyl group at the 1-position .
  • Step 3: Reduction of the nitro group and cyclization to form the imidazo[4,5-c]quinoline core.
    Validation: Intermediates are characterized via ¹H/¹³C NMR and HPLC (>98% purity). X-ray crystallography is used to confirm stereochemistry, as demonstrated for analogous structures .

Basic: How is the purity of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one assessed, and what are critical impurities to monitor?

Answer:

  • Method: Reverse-phase HPLC with a C18 column (e.g., Phenomenex Luna-RP-C18) using a gradient of 1% H₃PO₄ in water (Solvent A) and acetonitrile (Solvent B) at 260 nm .
  • Key Impurities:
    • 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline (unreacted intermediate).
    • 1-Isobutyl-4-methoxy derivatives (methoxylation byproducts).
    • Hydroxylamine-O-sulfonic acid adducts (side products from incomplete cyclization) .

Advanced: How can researchers design experiments to elucidate the compound's mechanism as an immunomodulator?

Answer:

  • Assay 1: TLR7/8 agonism via luciferase reporter assays in HEK293 cells transfected with TLR7/8 and NF-κB response elements .
  • Assay 2: Cytokine profiling (e.g., IFN-α, TNF-α) in human peripheral blood mononuclear cells (PBMCs) using ELISA or multiplex assays .
  • Controls: Include Imiquimod (a structurally related TLR7 agonist) as a positive control .
  • Data Interpretation: Compare dose-response curves (EC₅₀) and cytokine induction kinetics to distinguish TLR7 specificity from off-target effects .

Advanced: What structural modifications enhance the compound's allosteric modulation of adenosine receptors (e.g., A3AR)?

Answer:

  • Target Modifications:
    • 4-Amino group: Replace with bulkier substituents (e.g., dimethylamine) to enhance binding to allosteric pockets .
    • 2-Position: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize interactions with hydrophobic residues in the receptor .
  • Functional Testing:
    • Measure agonist efficacy potentiation (e.g., % increase in Cl-IB-MECA-induced cAMP inhibition).
    • Assess dissociation kinetics using radiolabeled ligands (e.g., [¹²⁵I]I-AB-MECA) .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Answer:
Case Example: Discrepancies in antiproliferative activity (e.g., IC₅₀ varies between cell lines).

  • Step 1: Validate assay conditions (e.g., ATP levels for kinase inhibition assays, cell passage number) .
  • Step 2: Use isogenic cell lines (e.g., wild-type vs. RIOK2-knockout) to confirm target specificity .
  • Step 3: Cross-validate with orthogonal methods (e.g., Western blot for downstream targets like p-AKT or ribosome profiling for RIOK2 inhibitors) .

Advanced: What computational strategies predict binding modes of 1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one derivatives to kinase targets?

Answer:

  • Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of kinases (e.g., RIOK2 PDB: 6XYZ) .
  • MD Simulations: Run 100-ns simulations in AMBER to assess binding stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • Free Energy Calculations: Apply MM/GBSA to rank derivatives by binding affinity (ΔG < -40 kcal/mol indicates high potency) .

Basic: What spectroscopic techniques are essential for characterizing the compound’s solid-state structure?

Answer:

  • X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H···N hydrogen bonds) and π–π stacking distances (e.g., 3.53–3.61 Å for aromatic rings) .
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
  • DSC/TGA: Determines thermal stability (e.g., decomposition >145°C) .

Advanced: How can researchers optimize solubility for in vivo studies without compromising target affinity?

Answer:

  • Strategy 1: Prepare prodrugs (e.g., phosphate esters) that hydrolyze in serum to release the active compound .
  • Strategy 2: Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability. Characterize via DLS (PDI < 0.2) and in vitro release assays (pH 7.4 buffer) .
  • Balancing Act: Maintain logP between 2–4 (measured via shake-flask method) to balance solubility and membrane permeability .

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